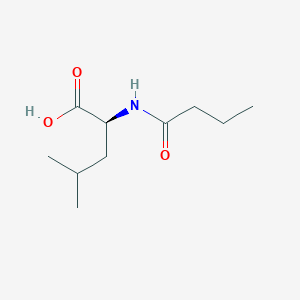
L-Leucine, N-(1-oxobutyl)-
描述
L-Leucine, N-(1-oxobutyl)-, also known as ketoisoleucine, is a non-proteinogenic amino acid1. It has a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol1.
Synthesis Analysis
The synthesis of L-Leucine, N-(1-oxobutyl)-, is not directly mentioned in the search results. However, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of l-leucine-N-carboxyanhydride, which is relevant in the synthesis of well-defined oligopeptides2. Another study describes three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium3.Molecular Structure Analysis
The molecular structure of L-Leucine, N-(1-oxobutyl)- consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms1.
Chemical Reactions Analysis
Specific chemical reactions involving L-Leucine, N-(1-oxobutyl)- are not directly mentioned in the search results. However, a study discusses the intramolecular reactions of N-(o-carboxybenzoyl)-L-leucine, which might provide some insights into the chemical behavior of related compounds4.Physical And Chemical Properties Analysis
The physical and chemical properties of L-Leucine, N-(1-oxobutyl)- are not directly mentioned in the search results. However, a study discusses the non-zeolitic properties of the dipeptide L-leucyl–L-leucine as a result of the specific nanostructure formation6.科学研究应用
Methods of Application
The copolymers were prepared in dimethylformamide using benzoyl peroxide as the initiator at 70 °C. They were characterized by IR, 1H NMR, and 13C NMR. Copolymer compositions were determined by the analysis of 1H NMR spectra. The weight and number average molecular weights of the polymers were determined by size exclusion chromatography .
Results or Outcomes
The initial decomposition temperatures of the polymers were about 215 °C as measured by thermogravimetric analysis under nitrogen atmosphere. Swelling properties of the polymers were measured in distilled water. Maximum water uptake of about 70% was observed for poly(DOBA). In case of copolymers, water uptake decreases with the increase of MMA content in the polymer chain .
2. Synthesis of Chiral Ionic Liquids
Application Summary
Methods of Application: The chiral ionic liquid was synthesized by using microwave-assisted synthesis method and L-(+)-α-(positive butyl)-leucine ethyl ester terafluoroborate and hexafluorophosphate chiral ionic liquids were synthesized by the anion exchange reaction .
Results or Outcomes
The synthesized chiral ionic liquids possess better thermal stability, solubility, bio-solubility and high conductivity. They can serve as effective reaction media as well as chiral catalysts .
3. Regulation of Food Intake, Energy Balance, and Glucose Homeostasis
Application Summary
“L-Leucine, N-(1-oxobutyl)-” is used in the study of food intake, energy balance, and glucose homeostasis. Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism .
Methods of Application
The effects of leucine supplementation on food intake, energy balance, and glucose homeostasis were studied. The study was conducted using various experimental models and methods .
4. Synthesis of Secondary Metabolites
Application Summary
“L-Leucine, N-(1-oxobutyl)-” is used in bacterial leucine catabolism as a source of secondary metabolites. These metabolites can exhibit industrial relevance, including volatile compounds used in the food industry, compounds with antimicrobial activity, production of biofuels and biopolymers .
Methods of Application: The study was conducted using various bacterial species and methods to study the catabolism of leucine and the production of secondary metabolites .
Results or Outcomes: The study concluded that the usage by bacterial species of leucine as an alternative carbon and nitrogen source may contribute to their environment adaptability and, more importantly, the diverse products that can be obtained from leucine metabolism may represent a valuable source of compounds of biotechnological interest .
5. Treatment of Neurodegenerative Disease
Application Summary
“L-Leucine, N-(1-oxobutyl)-” is being studied as a potential treatment for neurodegenerative diseases, specifically Niemann–Pick disease type C. This disease is a rare and fatal genetic disorder characterized by an inability of the body to transport cholesterol and other fatty substances (lipids) inside of cells .
Methods of Application: The application involves the use of “L-Leucine, N-(1-oxobutyl)-” as a neuroprotective agent to improve neurological function and symptoms in patients with Niemann–Pick disease type C .
Results or Outcomes: The neuroprotective potential of “L-Leucine, N-(1-oxobutyl)-” is currently being evaluated in the extension phase of a reported randomized clinical trial .
6. Rumen-Protected L-Leucine in Animal Nutrition
Application Summary
“L-Leucine, N-(1-oxobutyl)-” is used in the form of rumen-protected L-leucine in animal nutrition. Rumen-protected nutrients are those that are protected from rumen degradation and can be digested in the intestines .
Methods of Application: The application involves the use of rumen-protected L-leucine as an additive for in vitro incubation .
Results or Outcomes: The use of rumen-protected L-leucine can improve the nutritional value of animal feed and enhance the health and productivity of ruminant animals .
安全和危害
The safety data sheet for L-Leucine suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion7. However, specific safety and hazard information for L-Leucine, N-(1-oxobutyl)- is not directly mentioned in the search results.
未来方向
The future directions of research on L-Leucine, N-(1-oxobutyl)- are not directly mentioned in the search results. However, several studies discuss the potential of leucine and its derivatives for treating various conditions8910.
Please note that this information is based on the available search results and may not cover all aspects of L-Leucine, N-(1-oxobutyl)-. For a more comprehensive understanding, further research and review of scientific literature are recommended.
属性
IUPAC Name |
(2S)-2-(butanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYCLBYHIKSTA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654677 | |
| Record name | N-Butanoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine, N-(1-oxobutyl)- | |
CAS RN |
55443-78-2 | |
| Record name | N-Butanoyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



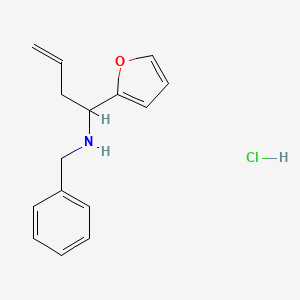
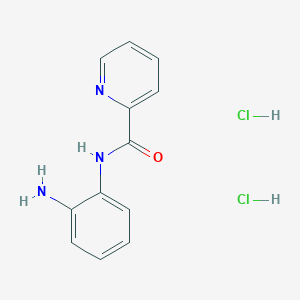
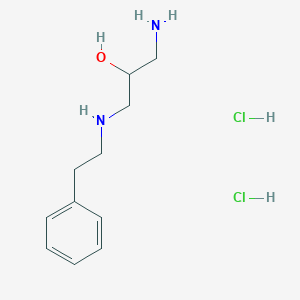
![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)
![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)
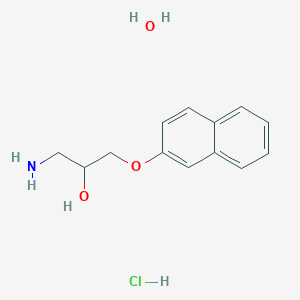
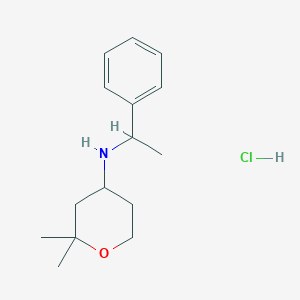
![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)
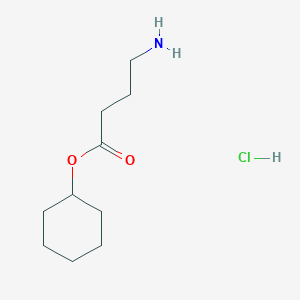
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)
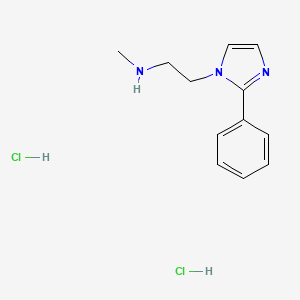
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)